4-Chloropyridine-2,6-dicarbohydrazide
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Overview
Description
4-Chloropyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C7H8ClN5O2 and a molecular weight of 229.62 g/mol . It is a derivative of pyridine, featuring a chlorine atom at the 4-position and carbohydrazide groups at the 2- and 6-positions. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-2,6-dicarbohydrazide typically involves the reaction of 4-chloropyridine-2,6-dicarboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory methods. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyridine-2,6-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide groups to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
4-Chloropyridine-2,6-dicarbohydrazide is used in several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer agents, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloropyridine-2,6-dicarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The carbohydrazide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarbohydrazide: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-Chloropyridine-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of carbohydrazide groups, leading to different chemical properties and applications.
4-Chloropyridine-2,6-dicarboxamide:
Uniqueness
4-Chloropyridine-2,6-dicarbohydrazide is unique due to the presence of both a chlorine atom and carbohydrazide groups, which confer distinct reactivity and biological activity. This combination makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-chloropyridine-2,6-dicarbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEZLSRZGGPXAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)NN)C(=O)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285425 |
Source
|
Record name | 4-chloropyridine-2,6-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-29-0 |
Source
|
Record name | 4-chloropyridine-2,6-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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